N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide
Description
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide is an organic compound that features a complex structure with both aromatic and amide functionalities
Properties
CAS No. |
62366-08-9 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-7-5-12(6-8-13)14(19)9-11-18(17-20)15-4-2-3-10-16-15/h2-8,10H,9,11H2,1H3 |
InChI Key |
HVCZFHZZPJCCDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN(C2=CC=CC=N2)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide typically involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds .
Scientific Research Applications
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)benzamide
- N-(4-Methoxyphenyl)propionamide
Uniqueness
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-N-pyridin-2-ylnitrous amide is unique due to its specific structural features, which confer distinct chemical and biological properties.
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